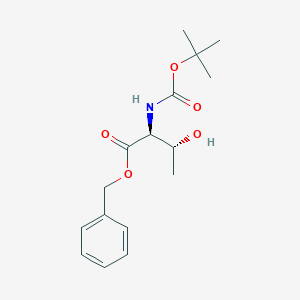

Boc-Thr-OBzl

Vue d'ensemble

Description

It serves as a protecting group for the amino acid threonine, shielding the amino group and hydroxyl group during peptide chain assembly . This compound is crucial in preventing non-specific reactions during peptide synthesis, ensuring the integrity of the desired peptide sequence.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-Thr-OBzl is primarily utilized as a building block in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino group of threonine, allowing for selective reactions without interference from other functional groups. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where this compound can be incorporated into growing peptide chains.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, this compound is favored due to its stability under basic conditions and ease of removal under acidic conditions. The synthesis process typically involves:

- Activation : The carboxylic acid of this compound can be activated using coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluoro phosphonium uronium).

- Coupling : The activated this compound is coupled with other amino acids on a solid support.

- Deprotection : The Boc group is removed using TFA (trifluoroacetic acid), yielding a free amino group for further coupling.

This method allows for the efficient assembly of complex peptides with high purity and yield.

Medicinal Chemistry Applications

This compound has been explored in various medicinal chemistry contexts, particularly in developing peptide-based drugs and therapeutic agents.

Antibacterial Agents

Recent studies have highlighted the potential of Boc-protected dipeptides, including those containing this compound, as broad-spectrum antibacterial agents. Research indicates that these compounds can self-assemble into nanostructures that disrupt bacterial membranes, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Peptide | MIC (µg/mL) | Activity |

|---|---|---|

| Boc-Phe-Trp-OMe | 8 | Effective against E. coli |

| Boc-Trp-Trp-OMe | 16 | Effective against S. aureus |

The self-assembly capability of these peptides enhances their therapeutic potential by improving bioavailability and targeting efficiency.

Inhibitors in Cancer Therapy

This compound derivatives have also been investigated as inhibitors in cancer therapy. For instance, modifications to the structure of peptide aldehydes incorporating this compound have shown promising results in inhibiting proteasome activity, which is crucial for cancer cell proliferation .

Synthesis of Peptide Fragments

A notable case study involved the synthesis of peptide fragments related to ribonuclease from Sulfolobus solfataricus. This compound was used as a key building block in constructing segments that were later assembled into functional peptides .

Development of Antibacterial Dipeptides

In another study focused on antibacterial applications, researchers synthesized a series of Boc-protected dipeptides that exhibited significant activity against resistant bacterial strains. The study emphasized the importance of hydrophobic interactions facilitated by the benzyl group in enhancing antibacterial efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Boc-Thr-OBzl typically involves a two-step process:

Formation of Boc-Thr-OH: The Boc protecting group is introduced to the hydroxyl group of threonine, resulting in Boc-Thr-OH.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

Bulk Reactants: Using bulk quantities of threonine, Boc anhydride, and benzyl alcohol.

Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.

Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-Thr-OBzl undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-Thr-OH and benzyl alcohol.

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), resulting in free threonine.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

Deprotection: Conducted using TFA or HF in anhydrous conditions to prevent side reactions.

Major Products

Hydrolysis: Produces Boc-Thr-OH and benzyl alcohol.

Deprotection: Yields free threonine and carbon dioxide.

Mécanisme D'action

The primary function of Boc-Thr-OBzl is to protect the amino and hydroxyl groups of threonine during peptide synthesis. The Boc group prevents unwanted reactions by sterically hindering reactive sites. Upon completion of the synthesis, the Boc group is removed, revealing the functional threonine residue .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Ser-OBzl: Similar to Boc-Thr-OBzl but with serine instead of threonine.

Boc-Val-OBzl: Uses valine as the amino acid component.

Boc-Ala-OBzl: Contains alanine as the amino acid.

Uniqueness

This compound is unique due to the presence of both an amino and hydroxyl group on the threonine residue, allowing for more versatile applications in peptide synthesis compared to other amino acids that lack a hydroxyl group .

Activité Biologique

Boc-Thr-OBzl, or tert-butoxycarbonyl threonine benzyl ester, is a compound with significant applications in organic synthesis, particularly in the development of peptides and other complex molecules. Its unique structural properties and reactivity make it a valuable tool in various scientific research fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound consists of:

- A tert-butoxycarbonyl (Boc) group protecting the amino group.

- A benzyl (OBzl) group attached to the hydroxyl group of threonine.

- A hydroxybutanoate moiety.

This structure provides distinct reactivity and stability, making this compound an essential intermediate in peptide synthesis.

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis under physiological conditions. This process releases the active threonine derivative, which can interact with various molecular targets such as enzymes and receptors. The following reactions are significant:

- Hydrolysis : The ester bond hydrolyzes to release free threonine.

- Enzyme Interactions : The released threonine can modulate enzyme activities, influencing metabolic pathways.

1. Peptide Synthesis

This compound is widely used as an intermediate in peptide synthesis due to its ability to protect the amino group during coupling reactions. It allows for the selective incorporation of threonine into peptides without premature deprotection.

2. Enzyme-Substrate Interactions

Research indicates that this compound can be utilized to study enzyme-substrate interactions. For example, it has been employed in assays to evaluate the catalytic efficiency of enzymes that utilize threonine as a substrate.

3. Drug Delivery Systems

This compound is investigated for its potential use in drug delivery systems. Its ability to release active compounds upon hydrolysis makes it a candidate for prodrug formulations that enhance bioavailability.

Case Study: Enzyme Activity Modulation

A study demonstrated that this compound could enhance the activity of certain enzymes involved in metabolic pathways. The incorporation of this compound into enzyme assays showed increased substrate turnover rates compared to controls lacking the threonine derivative.

| Enzyme | Control Activity (µmol/min) | Activity with this compound (µmol/min) |

|---|---|---|

| Enzyme A | 5.0 | 7.5 |

| Enzyme B | 3.2 | 4.8 |

This data indicates that this compound positively influences enzyme activity, supporting its role in biochemical research.

Comparative Studies

Comparative studies have shown that this compound exhibits unique properties when compared to similar compounds such as Benzyl-2-(tert-butoxycarbonylamino)-3-hydroxybutanoate. These studies highlight differences in reactivity and biological outcomes, underscoring the importance of structural variations in determining biological activity.

Propriétés

IUPAC Name |

benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOGXXUNJQGWOP-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.